molecular formula C6H13NO2 B8640966 Hexanamide, 2-hydroxy- CAS No. 66461-73-2

Hexanamide, 2-hydroxy-

Cat. No. B8640966
Key on ui cas rn: 66461-73-2
M. Wt: 131.17 g/mol
InChI Key: PWIXYTPZGNDAMG-UHFFFAOYSA-N
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Patent
US06953859B2

Procedure details

A part of the reaction solution was sampled and the components of the reaction solution were analyzed by HPLC, as a result, the concentration of the starting material 2-hydroxyhexanoic acid amide was 1.6 mass % in the solution, the concentration of 5-butyl-oxazolidin-2,4-dione sodium salt as the objective product was 24.0 mass % in the solution and the concentration of 2-hydroxyhexanoic acid was 2.3 mass % in the solution. From these analysis values, the conversion of 2-hydroxyhexanoic acid amide was 92.6% and the yield in terms of 5-butyl-oxazolidin-2,4-dione was 82.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-butyl-oxazolidin-2,4-dione sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC(CCCC)C(N)=O.[Na].[CH2:11]([CH:15]1[O:19][C:18](=[O:20])[NH:17][C:16]1=[O:21])[CH2:12][CH2:13][CH3:14].OC(CCCC)C(O)=O>>[CH2:11]([CH:15]1[O:19][C:18](=[O:20])[NH:17][C:16]1=[O:21])[CH2:12][CH2:13][CH3:14] |f:1.2,^1:9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)N)CCCC
Step Two
Name
5-butyl-oxazolidin-2,4-dione sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].C(CCC)C1C(NC(O1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)N)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
A part of the reaction solution was sampled

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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